1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate
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Overview
Description
1-Azabicyclo[222]octan-3-yl hydroxyacetate is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the quinuclidine family, known for its unique bicyclic framework that imparts distinct chemical properties
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate typically involves the following steps:
Starting Material: The synthesis often begins with quinuclidine derivatives.
Reaction with Acetic Acid: The quinuclidine derivative undergoes esterification with acetic acid to form the hydroxyacetate ester.
Reaction Conditions: The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate finds applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and as a ligand in receptor studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The hydroxyacetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate can be compared with other quinuclidine derivatives:
1-Azabicyclo[2.2.2]octan-3-one: This compound lacks the hydroxyacetate group, making it less reactive in certain chemical reactions.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, leading to distinct chemical properties and applications.
The unique combination of the bicyclic framework and the hydroxyacetate group in this compound makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61480-66-8 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxyacetate |
InChI |
InChI=1S/C9H15NO3/c11-6-9(12)13-8-5-10-3-1-7(8)2-4-10/h7-8,11H,1-6H2 |
InChI Key |
MZKFZTYFRLWMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)CO |
Origin of Product |
United States |
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